molecular formula C13H16N4O B1350660 1-(4-Cyanophenyl)piperidine-4-carbohydrazide CAS No. 352018-91-8

1-(4-Cyanophenyl)piperidine-4-carbohydrazide

Cat. No.: B1350660
CAS No.: 352018-91-8
M. Wt: 244.29 g/mol
InChI Key: RGOGBQRLKKDOHU-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)piperidine-4-carbohydrazide (CAS: 352018-91-8) is a heterocyclic compound with the molecular formula C₁₃H₁₆N₄O. Structurally, it consists of a piperidine ring substituted at the 4-position with a carbohydrazide group and a 4-cyanophenyl moiety at the 1-position .

Properties

IUPAC Name

1-(4-cyanophenyl)piperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-9-10-1-3-12(4-2-10)17-7-5-11(6-8-17)13(18)16-15/h1-4,11H,5-8,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGBQRLKKDOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381486
Record name 1-(4-Cyanophenyl)piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-91-8
Record name 1-(4-Cyanophenyl)-4-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352018-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Cyanophenyl)piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)piperidine-4-carbohydrazide typically involves the reaction of 4-cyanobenzaldehyde with piperidine-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(4-Cyanophenyl)piperidine-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Cyanophenyl)piperidine-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure makes it a valuable building block for designing new molecules with potential therapeutic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Sulfonamide and Sulfonyl Derivatives

  • 1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide (): Structural Difference: Incorporates a sulfonyl group and a pyridinylmethylene hydrazide moiety. Synthesis: Derived from sulfonylation and condensation reactions. Applications: Not explicitly stated in evidence, but sulfonamide derivatives are often explored for antimicrobial or enzyme inhibitory activity.
  • N⁰-[(Alkyl/Aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide Analogs (): Key Feature: Dual sulfonyl groups enhance metabolic stability and binding affinity.
Compound Key Structural Features Biological Activity Reference
This compound Cyanophenyl, carbohydrazide AChE inhibition
Sulfonamide analogs (–2) Sulfonyl groups Enhanced enzyme inhibition

Urea and Thiourea Derivatives

  • 1-(4-Cyanophenyl)-3-substituted Phenylureas (): Structural Difference: Replaces carbohydrazide with a urea linker. Synthesis: Prepared via reaction of 4-cyanophenyl isocyanate with substituted anilines. Activity: Varied anticancer and enzyme inhibitory effects. For example, 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea (6a) showed high yield (87.2%) and mass spectral confirmation (ESI-MS m/z: 256.1) .
  • 4-Cyanophenyl Substituted Thiazol-2-ylhydrazones (): Key Feature: Thiazole ring fused with a hydrazone group. Activity: Potent anticancer activity against HCT-116 (colorectal) and MCF-7 (breast) cancer cells. Compound 3f (GI₅₀ = 1.0 ± 0.1 µM) outperformed cisplatin in selectivity and efficacy .

Piperidinecarboxamides and Carboxylic Acids

  • 1-(4-Chlorophenyl)piperazine ():

    • Structural Difference : Chlorophenyl substitution and piperazine ring.
    • Applications : Used in neuropharmacology (e.g., serotonin receptor modulation).
  • 1-(4-Cyanophenyl)-4-hydroxypyrrolidine-2-carboxylic Acid (): Key Feature: Hydroxypyrrolidine and carboxylic acid groups. Applications: Potential use in peptide mimetics or as a chiral building block .

Insecticidal Derivatives: Metaflumizone

  • Metaflumizone ():
    • Structural Difference : Complex carbanilohydrazide with trifluoromethoxy and trifluoromethyl groups.
    • Activity : Broad-spectrum insecticide targeting sodium channels in pests. The E/Z isomer ratio (≥9:1) is critical for efficacy .

Biological Activity

1-(4-Cyanophenyl)piperidine-4-carbohydrazide is a chemical compound with significant biological activity, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16N4OC_{13}H_{16}N_{4}O. Its structure features a piperidine ring substituted with a cyanophenyl group and a carbohydrazide moiety, which contributes to its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.

2. Antifungal Activity
The compound has also been evaluated for antifungal activity. It exhibits potent effects against fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy is attributed to its ability to disrupt fungal cell membrane integrity, leading to cell lysis.

3. Anticancer Properties
this compound has garnered attention for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
AntifungalCandida albicansDisruption of cell membrane
Aspergillus nigerDisruption of cell membrane
AnticancerMCF-7Induction of apoptosis
HCT-116Induction of apoptosis

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, which is crucial for its antimicrobial and anticancer effects.
  • Receptor Modulation: It can bind to various receptors, altering their activity and influencing signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated that it outperformed several standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity
In another investigation, the compound was tested on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. Western blot analysis confirmed the upregulation of pro-apoptotic proteins.

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